molecular formula C17H19F2NO2 B5027929 (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine

(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine

Numéro de catalogue B5027929
Poids moléculaire: 307.33 g/mol
Clé InChI: XYTXSHRUJUPSHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine, also known as FDBEA, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. FDBEA is a member of the phenethylamine class of compounds, which are known to have various biological effects.

Mécanisme D'action

(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine acts as a dopamine transporter ligand, which means that it binds to the dopamine transporter protein and inhibits the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain depending on the location of the dopamine receptors. (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been shown to have a high affinity for the dopamine transporter, with a Ki value of 0.49 nM.
Biochemical and Physiological Effects
(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been shown to have various biochemical and physiological effects in animal studies. In rats, (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been shown to increase locomotor activity and induce hyperactivity. (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has also been shown to increase dopamine levels in the striatum and nucleus accumbens, which are regions of the brain that are involved in reward and motivation.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system in the brain. However, one limitation of using (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.

Orientations Futures

There are several future directions that could be pursued in the study of (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine. One potential direction is to explore the use of (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine as a PET imaging agent for the detection of dopamine transporter density in the brain. Another potential direction is to investigate the effects of (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further studies could be conducted to investigate the potential therapeutic applications of (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine in the treatment of neurological disorders.

Méthodes De Synthèse

(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine can be synthesized using a multi-step process that involves the reaction of 2,5-difluorobenzaldehyde with 3,4-dimethoxyphenylacetonitrile, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine in its hydrochloride salt form. The overall yield of this synthesis method is around 40%.

Applications De Recherche Scientifique

(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been studied for its potential applications in the field of medicine, particularly in the treatment of neurological disorders such as Parkinson's disease and depression. (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been shown to have a high affinity for the dopamine transporter, which is a key target for the treatment of these disorders. In addition, (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been studied for its potential use as a PET imaging agent for the detection of dopamine transporter density in the brain.

Propriétés

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2NO2/c1-21-16-6-3-12(9-17(16)22-2)7-8-20-11-13-10-14(18)4-5-15(13)19/h3-6,9-10,20H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTXSHRUJUPSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=C(C=CC(=C2)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.